2-Acetamido-5-chlorobenzenesulfonic acid;pyridine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
54981-42-9 |
|---|---|
Molecular Formula |
C13H13ClN2O4S |
Molecular Weight |
328.77 g/mol |
IUPAC Name |
2-acetamido-5-chlorobenzenesulfonate;pyridin-1-ium |
InChI |
InChI=1S/C8H8ClNO4S.C5H5N/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14;1-2-4-6-5-3-1/h2-4H,1H3,(H,10,11)(H,12,13,14);1-5H |
InChI Key |
OVBKLXMGBCSCDF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)O.C1=CC=NC=C1 |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Investigations of 2 Acetamido 5 Chlorobenzenesulfonic Acid;pyridine
Established Synthetic Pathways and Chemical Transformations
The traditional synthesis of 2-acetamido-5-chlorobenzenesulfonic acid;pyridine (B92270) involves a series of well-defined steps, each governed by fundamental principles of organic chemistry. These steps include the strategic chlorination of a benzenesulfonic acid precursor, the introduction of the acetamido functionality to direct the reaction and protect the amino group, and finally, the formation of the pyridine salt.
Strategic Chlorination of Benzenesulfonic Acid Precursors
The synthesis typically commences with the sulfonation of an appropriately substituted benzene (B151609) derivative. A common starting material is p-chloroaniline, which undergoes sulfonation to yield 2-amino-5-chlorobenzenesulfonic acid. This reaction is an example of electrophilic aromatic substitution, where the sulfonating agent, typically fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The amino group (-NH₂) present on the precursor is a strongly activating, ortho-, para-directing group, which facilitates the introduction of the sulfonic acid group at the ortho position.
Alternatively, the synthesis can start from aniline, which is first sulfonated to produce 4-aminobenzenesulfonic acid (sulfanilic acid) atamanchemicals.comwikipedia.org. The subsequent chlorination of this intermediate presents a greater challenge due to the deactivating nature of the sulfonic acid group. However, the amino group's activating influence can still direct the incoming chloro group to the desired position under controlled conditions. The choice of chlorinating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted isomers.
Introduction of the Acetamido Functionality
The amino group in 2-amino-5-chlorobenzenesulfonic acid is highly reactive and can interfere with subsequent reactions. Therefore, it is protected by converting it into an acetamido group (-NHCOCH₃). This is achieved through an acylation reaction, typically using acetic anhydride or acetyl chloride. This transformation serves two primary purposes:
Protection: The acetamido group is less nucleophilic and less prone to oxidation than the amino group, thus preventing unwanted side reactions in subsequent steps.
Directing Group Modification: The acetamido group is still an ortho-, para-directing group, but it is less activating than the amino group. This moderation of reactivity can be advantageous in controlling subsequent electrophilic aromatic substitutions. The steric bulk of the acetamido group can also influence the regioselectivity of further reactions libretexts.org.
The acetylation is typically carried out in an aqueous solution after neutralizing the aminosulfonic acid with a base like potassium carbonate google.com. Solid-phase acetylation methods have also been developed to afford high yields of the N-acetylated product google.comgoogle.com.
Formation of the Pyridine Salt: Principles and Practice
The final step in the synthesis is the formation of the pyridine salt. 2-Acetamido-5-chlorobenzenesulfonic acid is a strong acid due to the sulfonic acid group. Pyridine, a weak base, reacts with the sulfonic acid in an acid-base neutralization reaction to form a stable salt.
The principle behind this reaction is the transfer of a proton (H⁺) from the sulfonic acid group to the lone pair of electrons on the nitrogen atom of the pyridine ring. This results in the formation of the pyridinium (B92312) cation and the 2-acetamido-5-chlorobenzenesulfonate anion, which are held together by electrostatic attraction.
In practice, the formation of the pyridine salt is typically achieved by dissolving 2-acetamido-5-chlorobenzenesulfonic acid in a suitable solvent and adding pyridine. The salt then precipitates from the solution and can be isolated by filtration. The formation of the salt can improve the compound's stability, handling characteristics, and in some cases, its solubility in certain solvents.
Development and Optimization of Novel Synthetic Methodologies
While the established pathways are reliable, there is ongoing interest in developing more efficient, cost-effective, and environmentally friendly synthetic methods. Optimization of the existing procedures and the exploration of novel routes are key areas of research.
One area of focus is the improvement of reaction yields and the reduction of byproducts. This can be achieved by fine-tuning reaction parameters such as temperature, reaction time, and the choice of catalysts and solvents. For instance, in the sulfonation step, the use of specific oleum concentrations and controlled temperature profiles can lead to higher purity of the desired isomer google.com.
The development of "green" synthetic routes is another important goal. This involves the use of less hazardous reagents and solvents, and the design of processes that minimize waste generation. For example, exploring solid-state reactions or the use of aqueous reaction media could reduce the reliance on volatile organic solvents nih.gov.
Detailed Mechanistic Insights into Reactivity
Understanding the reactivity of 2-acetamido-5-chlorobenzenesulfonic acid is crucial for predicting its behavior in chemical reactions and for designing new synthetic applications. The electronic properties of the substituents on the benzene ring play a key role in determining its reactivity.
Analysis of Nucleophilic Substitution at the Chlorobenzene Moiety
The chlorine atom on the benzene ring is generally unreactive towards nucleophilic substitution under normal conditions. However, the presence of strongly electron-withdrawing groups on the aromatic ring can activate the ring towards nucleophilic aromatic substitution (SNAr).
In 2-acetamido-5-chlorobenzenesulfonic acid, both the sulfonic acid group (-SO₃H) and the acetamido group (-NHCOCH₃) influence the reactivity of the C-Cl bond.
Sulfonic Acid Group (-SO₃H): This is a strong electron-withdrawing group, both through inductive and resonance effects. Its presence deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution, particularly when it is positioned ortho or para to the leaving group (in this case, the chlorine atom is meta to the sulfonic acid group).
Probing Acid-Base Interactions and Salt Stability
Specific experimental studies on the acid-base interactions and the stability of the pyridine salt of 2-Acetamido-5-chlorobenzenesulfonic acid are not readily found in published research. However, the fundamental chemical nature of the constituent molecules provides a basis for understanding these properties.
The compound is a salt formed from the strong acid, 2-Acetamido-5-chlorobenzenesulfonic acid, and the weak base, pyridine. The sulfonic acid group (-SO₃H) is highly acidic due to the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting sulfonate anion. Pyridine, a heterocyclic aromatic amine, acts as a base due to the lone pair of electrons on the nitrogen atom.
The formation of the salt is a classic acid-base neutralization reaction:
C₈H₈ClNO₄S + C₅H₅N → [C₅H₅NH]⁺[C₈H₇ClNO₄S]⁻
The stability of this salt would be influenced by factors such as temperature, solvent polarity, and the presence of other acidic or basic species. In a solution, an equilibrium will exist between the dissociated ions and the undissociated salt. The exact position of this equilibrium and the quantitative stability (e.g., as a pKa value for the pyridinium ion in a specific solvent) have not been specifically documented for this compound in available literature.
Table 1: General Physicochemical Properties of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₄S |
| Molecular Weight | 328.77 g/mol |
Note: This data is compiled from chemical supplier information and not from primary research articles.
Investigations into Acylation Pathways
Detailed investigations into the acylation pathways specifically for 2-Acetamido-5-chlorobenzenesulfonic acid are not described in the available scientific literature. However, the molecule possesses two potential sites for acylation: the nitrogen of the acetamido group (-NHCOCH₃) and the aromatic ring.
Under standard acylation conditions (e.g., using an acyl chloride or anhydride with a Lewis acid catalyst), the aromatic ring is deactivated towards electrophilic substitution due to the presence of the strongly electron-withdrawing sulfonate and chloro groups. Therefore, Friedel-Crafts acylation on the benzene ring is unlikely to occur.
The nitrogen of the acetamido group already possesses an acetyl group. Further acylation at this site to form a diacylamide is possible but would likely require harsh reaction conditions. The lone pair on the nitrogen is already delocalized by the existing acetyl group, reducing its nucleophilicity.
Acylation reactions involving the pyridine moiety of the salt are also conceivable, though specific studies are lacking.
Catalytic Approaches in the Synthesis of Related Sulfonamide Derivatives
While specific catalytic methods for the synthesis of this compound are not detailed in the literature, the broader field of sulfonamide synthesis offers insights into relevant catalytic approaches. The formation of the sulfonamide bond is a key step in the synthesis of the parent acid.
Modern synthetic methods for creating sulfonamides often employ catalysts to improve efficiency and yield. These can include:
Palladium-catalyzed cross-coupling reactions: These methods can form the C-S bond necessary for the sulfonic acid group or the C-N bond of the sulfonamide.
Copper-catalyzed reactions: Copper catalysts have been shown to be effective in the synthesis of N-aryl sulfonamides.
Nanoparticle-based catalysts: Recent research has explored the use of magnetic nanoparticles functionalized with catalytic metals (e.g., copper) to facilitate sulfonamide synthesis with the advantage of easy catalyst recovery.
These catalytic systems offer advantages over traditional methods, such as improved reaction rates, milder reaction conditions, and higher yields. However, the application of these specific catalytic approaches to the synthesis of 2-Acetamido-5-chlorobenzenesulfonic acid has not been specifically reported.
Advanced Applications in Diverse Chemical Synthesis Paradigms
Functionality as a Key Synthetic Intermediate
The arrangement of functional groups on the aromatic ring of 2-Acetamido-5-chlorobenzenesulfonic acid makes it a versatile intermediate for constructing more complex molecular frameworks. The interplay between the electron-donating acetamido group and the electron-withdrawing chloro and sulfonic acid groups influences the reactivity of the benzene (B151609) ring, allowing for selective chemical transformations.
Precursor in the Synthesis of Heterocyclic Compounds (e.g., 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives)
A primary and well-documented application of 2-Acetamido-5-chlorobenzenesulfonic acid pyridinium (B92312) salt is its role as a starting material in the synthesis of various heterocyclic compounds. nih.gov Notably, it is a key precursor for creating 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives. nih.gov These benzothiazine scaffolds are of significant interest in medicinal chemistry.
In a typical synthetic pathway, the 2-Acetamido-5-chlorobenzenesulfonic acid pyridinium salt serves as the foundational building block. The synthesis of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and its derivatives from this precursor is a multi-step process that leverages the compound's inherent reactivity. nih.gov Research has demonstrated the successful synthesis of a range of these benzothiazine derivatives, which were subsequently evaluated for their potential as activators of ATP-sensitive potassium channels. nih.gov For instance, derivatives such as 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide have been synthesized using this intermediate. nih.gov
Contribution to the Synthesis of Organic Colorants
While direct synthesis of dyes from 2-Acetamido-5-chlorobenzenesulfonic acid is not extensively documented, its de-acetylated form, 2-amino-5-chlorobenzenesulfonic acid, is a crucial intermediate in the production of a variety of organic colorants, particularly azo dyes. The acetamido group in the title compound often functions as a protecting group for the amine. This protection strategy is employed to prevent unwanted reactions of the amino group during other synthetic modifications of the molecule.
Once other desired transformations are complete, the acetyl group can be removed through hydrolysis to yield 2-amino-5-chlorobenzenesulfonic acid. This resulting aromatic amine is then available for diazotization, a key reaction in the formation of azo dyes. The diazotized intermediate is subsequently coupled with various aromatic compounds, such as phenols or other amines, to produce a wide spectrum of colors. The presence of the sulfonic acid group enhances the water solubility of the resulting dyes, a desirable property for their application in the textile industry.
Utility as a Research Reagent in Specialized Organic Transformations
Beyond its role as a precursor, 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine (B92270) is a valuable reagent for researchers exploring novel synthetic methodologies. Its utility is particularly evident in the construction of complex heterocyclic systems where precise control over reactivity is essential. The compound provides a stable and reliable source of the 2-acetamido-5-chlorobenzenesulfonyl moiety, which can be incorporated into larger molecules.
The synthesis of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives for structure-activity relationship studies is a prime example of its application as a specialized research reagent. nih.gov By using this compound, chemists can systematically modify the resulting benzothiazine structure and investigate how these changes affect biological activity, such as the activation of ion channels. nih.gov
Structure-Reactivity Relationships in Synthetic Applications
The synthetic utility of 2-Acetamido-5-chlorobenzenesulfonic acid is intrinsically linked to the electronic and steric effects of its constituent functional groups. The interplay of these groups dictates the molecule's reactivity and regioselectivity in various chemical reactions.
| Functional Group | Position | Electronic Effect | Influence on Reactivity |
| Acetamido (-NHCOCH₃) | 2 | Electron-donating (activating), ortho-, para-directing | Activates the benzene ring towards electrophilic substitution. |
| Chloro (-Cl) | 5 | Electron-withdrawing (deactivating), ortho-, para-directing | Deactivates the benzene ring but directs incoming electrophiles. |
| Sulfonic Acid (-SO₃H) | 1 | Strongly electron-withdrawing (deactivating), meta-directing | Strongly deactivates the ring, making further substitution difficult. |
The acetamido group, being an activating ortho-, para-director, enhances the electron density at positions 4 and 6. Conversely, the sulfonic acid and chloro groups are deactivating. The sulfonic acid group strongly directs incoming electrophiles to the meta position (relative to itself), which would be positions 3 and 5. The chloro group, while deactivating, is also an ortho-, para-director. This complex interplay of directing effects means that the regiochemical outcome of electrophilic aromatic substitution reactions can be controlled by carefully choosing reaction conditions.
In the context of its use in synthesizing heterocyclic compounds, the reactivity of the acetamido and sulfonic acid groups is paramount. The nitrogen of the acetamido group can act as a nucleophile, while the sulfonic acid group can be converted into other functional groups, such as a sulfonyl chloride, which is a key step in the formation of the thiazine (B8601807) ring in benzothiazine derivatives. The pyridine in the salt form serves to modulate the acidity and solubility of the sulfonic acid group.
Comprehensive Spectroscopic and Diffraction Characterization Methodologies
Elucidation of Molecular Structure through Spectroscopic Techniques
Spectroscopy is fundamental to verifying the chemical structure of the title compound. By analyzing the interaction of the molecule with electromagnetic radiation, different techniques can probe specific aspects of its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine (B92270), ¹H NMR and ¹³C NMR spectra would provide definitive evidence of its structure by identifying the chemical environments of the hydrogen and carbon atoms in both the substituted benzene (B151609) ring and the pyridine cation.
The expected ¹H NMR signals would correspond to the protons of the 2-acetamido-5-chlorobenzenesulfonic acid anion and the pyridinium (B92312) cation. The aromatic protons on the benzene ring would appear as distinct multiplets in the downfield region, with their coupling patterns revealing their substitution pattern. The methyl protons of the acetamido group would present as a singlet, typically in the range of δ 2.0-2.5 ppm. The amide proton (N-H) would appear as a broad singlet. The pyridinium protons would also resonate in the aromatic region, typically at a more downfield chemical shift compared to neutral pyridine due to the positive charge on the nitrogen atom.
| Proton Environment (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Acetamido (-CH₃) | ~2.2 | Singlet (s) | Integral corresponds to 3 protons. |
| Aromatic (Benzene Ring) | ~7.5 - 8.2 | Multiplets (m) | Three distinct signals expected for the three aromatic protons. |
| Amide (-NH) | Variable, broad | Singlet (br s) | Chemical shift can be concentration and solvent dependent. |
| Pyridinium (α-H) | ~8.8 - 9.0 | Multiplet (m) | Protons adjacent to the nitrogen atom are most deshielded. |
| Pyridinium (γ-H) | ~8.4 - 8.6 | Multiplet (m) | Proton at the para position to the nitrogen. |
| Pyridinium (β-H) | ~8.0 - 8.2 | Multiplet (m) | Protons at the meta position to the nitrogen. |
Similarly, ¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the compound, confirming the carbon skeleton of both the acid and the pyridine components.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine would display absorption bands characteristic of its key functional groups. A strong, broad absorption in the region of 3400-2500 cm⁻¹ would be indicative of the O-H stretch of the sulfonic acid group and the N-H stretch of the pyridinium ion. The N-H stretch of the secondary amide would appear around 3300-3100 cm⁻¹. A sharp, strong band around 1680-1640 cm⁻¹ would correspond to the C=O stretching vibration of the amide group (Amide I band). The S=O asymmetric and symmetric stretching vibrations of the sulfonate group would produce strong bands in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions, respectively. Aromatic C=C and C-H stretching vibrations from both rings would also be present.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. semi.ac.cn The ring breathing modes of both the benzene and pyridine rings would give rise to characteristic strong signals in the Raman spectrum. asianpubs.org For instance, the pyridine ring breathing mode is typically observed around 1030 cm⁻¹. asianpubs.org The symmetric S=O stretch of the sulfonate group would also be Raman active.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| O-H (Sulfonic Acid) | Stretching | 3400 - 2500 (broad) | Weak |
| N-H (Amide & Pyridinium) | Stretching | 3300 - 3100 | Moderate |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |
| C=O (Amide I) | Stretching | 1680 - 1640 | Moderate |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Strong |
| S=O (Sulfonate) | Asymmetric Stretch | 1250 - 1120 | Moderate |
| S=O (Sulfonate) | Symmetric Stretch | 1080 - 1010 | Strong |
| C-N | Stretching | 1400 - 1200 | Moderate |
| C-Cl | Stretching | 800 - 600 | Moderate |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of its molecular weight and elucidation of its structure. In the analysis of an ionic salt like this compound, the components would likely be observed separately.
Using a technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the 2-acetamido-5-chlorobenzenesulfonic acid component in negative ion mode ([M-H]⁻ at m/z ≈ 248) and the pyridinium cation in positive ion mode ([M+H]⁺ at m/z ≈ 80).
High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition of the parent molecule and its fragments. The fragmentation pattern in tandem MS (MS/MS) experiments would provide further structural proof. Common fragmentation pathways for the 2-acetamido-5-chlorobenzenesulfonic acid anion would include the neutral loss of sulfur trioxide (SO₃, -80 Da) and the loss of the acetyl group (C₂H₂O, -42 Da).
| Ion/Fragment | Expected m/z | Technique/Mode | Notes |
| [C₈H₇ClNO₄S]⁻ | ~248 | ESI (-) | Anion of 2-acetamido-5-chlorobenzenesulfonic acid. |
| [C₅H₆N]⁺ | ~80 | ESI (+) | Pyridinium cation. |
| [C₈H₇ClNO₄S - SO₃]⁻ | ~168 | ESI (-), MS/MS | Loss of sulfur trioxide from the parent anion. |
| [C₈H₇ClNO₄S - C₂H₂O]⁻ | ~206 | ESI (-), MS/MS | Loss of ketene from the parent anion's acetamido group. |
Advanced Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the compound from impurities, starting materials, and by-products, thereby enabling its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile compounds like this compound. bldpharm.com Given the compound's polar and ionic nature, a reversed-phase HPLC (RP-HPLC) method is typically employed.
A standard RP-HPLC setup would involve a stationary phase, such as a C18 silica column, and a polar mobile phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) to control pH and an organic solvent like acetonitrile or methanol. The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as both the substituted benzene ring and the pyridine ring are strong chromophores. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a chemical reaction or screening for optimal reaction conditions. axios-research.com
For the analysis of this compound, a polar adsorbent like silica gel would be used as the stationary phase on a TLC plate. The mobile phase, or eluent, would be a solvent system optimized to achieve good separation between the starting materials, intermediates, and the final product. Due to the polarity of the compound, a mixture of a moderately polar solvent (e.g., ethyl acetate) and a more polar solvent (e.g., methanol or acetic acid) might be required. After eluting the plate, the separated spots can be visualized under UV light (typically at 254 nm), where the aromatic rings will absorb light and appear as dark spots on a fluorescent background. The retention factor (Rf) value for each spot can be calculated to aid in identification.
Solid-State Structural Determination via X-ray Crystallography
The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid is determined using X-ray crystallography. This powerful analytical technique provides precise details on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. For the salt this compound, both single-crystal and powder X-ray diffraction methods are essential for a complete structural characterization.
Single Crystal X-ray Diffraction for Atomic Arrangement and Conformation
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline compound. This technique involves directing a beam of X-rays onto a single, high-quality crystal. The subsequent diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the positions of individual atoms can be resolved.
For this compound, this analysis would reveal the exact conformation of both the 2-acetamido-5-chlorobenzenesulfonate anion and the pyridinium cation. Key structural details, such as the planarity of the benzene and pyridine rings, the torsion angles of the acetamido and sulfonic acid groups relative to the benzene ring, and the precise bond lengths and angles throughout both ionic components, would be elucidated.
As of the current literature review, a specific single-crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. The hypothetical crystallographic data would be presented as follows:
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₃ClN₂O₄S |
| Formula Weight | 328.77 g/mol |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z (molecules/unit cell) | Data Not Available |
Powder X-ray Diffraction for Phase Analysis and Lattice Parameters
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. It is particularly valuable for confirming the phase purity of a bulk sample and can be used to determine unit cell parameters, which should be consistent with single-crystal data if available. The method involves irradiating a powdered sample with X-rays and recording the intensity of the scattered radiation as a function of the scattering angle (2θ).
The resulting diffractogram is a unique fingerprint for a specific crystalline phase. For this compound, PXRD would be used to ensure the synthesized material is a single, homogeneous crystalline phase and not a mixture of different polymorphs or impurities. In the absence of single crystals, advanced methods can sometimes be used to solve crystal structures from high-resolution powder data.
A representative PXRD pattern would display a series of peaks at specific 2θ angles, with characteristic intensities. This data is crucial for quality control in manufacturing and for studying phase transitions.
Examination of Intermolecular Interactions within Crystal Lattices
The solid-state structure of this compound is stabilized by a network of non-covalent intermolecular interactions. These interactions dictate the crystal packing and significantly influence the compound's physical properties, such as melting point and solubility.
Based on the functional groups present, the following interactions are expected:
Hydrogen Bonding: Strong hydrogen bonds are anticipated between the protonated nitrogen of the pyridinium cation (N⁺-H) and the oxygen atoms of the sulfonate group (-SO₃⁻) of the anion. This primary interaction is a classic feature of pyridinium sulfonate salts. Additionally, the amide group (N-H) of the anion can act as a hydrogen bond donor, potentially interacting with the sulfonate oxygen atoms of neighboring anions.
Detailed analysis of the crystal structure would allow for the precise measurement of the distances and angles of these interactions, providing a quantitative understanding of the forces governing the supramolecular assembly.
Thermal Behavior and Stability Investigations
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition characteristics of a material.
For this compound, a TGA experiment would involve heating the sample at a constant rate and recording the mass loss. The resulting TGA curve would indicate the temperature at which decomposition begins, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass of any residual material. This data is vital for determining the upper-temperature limit for storage and processing of the compound.
Specific decomposition characteristics, such as whether the pyridine and the sulfonated aniline moiety decompose simultaneously or in separate steps, would be revealed by the profile of the TGA curve.
| Parameter | Value |
|---|---|
| Onset of Decomposition (T_onset) | Data Not Available |
| Temperature of Maximum Mass Loss (T_peak) | Data Not Available |
| Mass Loss Steps | Data Not Available |
| Final Residue Mass (%) | Data Not Available |
Supramolecular Chemistry and Crystal Engineering of 2 Acetamido 5 Chlorobenzenesulfonic Acid;pyridine
Design Principles for Cocrystallization and Salt Formation
The formation of a salt or cocrystal between 2-acetamido-5-chlorobenzenesulfonic acid and pyridine (B92270) is guided by the principles of acid-base chemistry and the hierarchy of non-covalent interactions. The primary driving force for the association of these two components is the proton transfer from the strongly acidic sulfonic acid group (-SO₃H) to the basic nitrogen atom of the pyridine ring. This acid-base reaction results in the formation of a pyridinium (B92312) cation and a sulfonate anion, which are the constituent ions of the salt.
The design of such molecular assemblies relies on the concept of supramolecular synthons, which are robust and predictable non-covalent interactions that can be used to build larger, well-defined crystal structures. In the case of sulfonic acid-pyridine systems, the most prominent synthon is the charge-assisted hydrogen bond between the pyridinium cation and the sulfonate anion. The predictability of this interaction makes it a reliable tool in the design of new solid-state materials with desired physical and chemical properties.
Role of Ionic Interactions in Directing Supramolecular Assemblies
Ionic interactions are the dominant forces in the crystal packing of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine. The electrostatic attraction between the positively charged pyridinium cation and the negatively charged sulfonate anion plays a crucial role in the formation of a stable and well-ordered crystal lattice. These strong, non-directional forces are fundamental in bringing the molecular components together.
Analysis of Specific Non-Covalent Interactions in Solid-State Structures
A detailed understanding of the solid-state structure of this compound requires a thorough analysis of the various non-covalent interactions that contribute to its stability.
Hydrogen Bonding Patterns and Synthon Identification
Hydrogen bonding is a critical directional force in the crystal packing of this salt. The primary and most predictable hydrogen bond is the charge-assisted N⁺-H···O⁻ interaction between the pyridinium cation and the sulfonate anion. This strong interaction forms a reliable supramolecular synthon that dictates the primary connectivity between the cationic and anionic components.
| Potential Hydrogen Bond Interactions |
| N⁺-H···O⁻ (Pyridinium-Sulfonate) |
| N-H···O (Acetamido-Sulfonate/Acetamido) |
| C-H···O (Aromatic/Aliphatic C-H with Sulfonate/Acetamido) |
Aromatic Stacking Interactions (π-stacking)
The presence of two aromatic rings, the substituted benzene (B151609) ring of the anion and the pyridinium ring of the cation, introduces the possibility of π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic systems, can play a significant role in the stabilization of the crystal structure. The geometry of these interactions can vary, including face-to-face, edge-to-face, and parallel-displaced arrangements. The extent and nature of π-stacking will depend on the steric and electronic factors of the interacting rings and their relative orientation in the crystal lattice.
Halogen Bonding and Other Weak Interactions
The chlorine atom on the benzenesulfonate (B1194179) anion can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystal structure of this compound, the chlorine atom could potentially form a halogen bond with the oxygen atoms of the sulfonate or acetamido groups, or even the π-system of a neighboring aromatic ring.
Polymorphism, Co-Crystallization, and Amorphous Forms in Research
The study of the solid-state forms of this compound is an important area of research. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs of this salt would exhibit different crystal packing arrangements and, consequently, different physical properties such as solubility, melting point, and stability. The discovery and characterization of different polymorphs are crucial for understanding the structure-property relationships of the material.
Co-crystallization, the formation of a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another avenue of exploration. While the title compound is a salt, the principles of co-crystallization can be applied to create multi-component systems involving 2-acetamido-5-chlorobenzenesulfonic acid or pyridine with other neutral molecules.
Theoretical and Computational Chemistry of the Compound
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can calculate the equilibrium structure, predicting key bond lengths, bond angles, and dihedral angles. For the pyridine (B92270) salt of 2-Acetamido-5-chlorobenzenesulfonic acid, these calculations are essential to understand the non-covalent interactions, such as the strong hydrogen bonds between the pyridinium (B92312) cation and the sulfonate anion, which are critical for the stability of its crystal structure.
Table 1: Representative Predicted Geometrical Parameters (Illustrative) This table illustrates typical parameters obtained from DFT calculations for similar sulfonic acid-pyridine salts, as specific experimental or calculated data for the target compound is not readily available in public literature.
| Parameter | Bond/Angle | Representative Calculated Value |
| Bond Length | S=O (Sulfonate) | ~1.45 Å |
| Bond Length | C-S (Aromatic-Sulfur) | ~1.78 Å |
| Bond Length | C-Cl (Aromatic-Chlorine) | ~1.74 Å |
| Bond Length | N-H (Pyridinium) | ~1.03 Å |
| Hydrogen Bond | N-H···O (Pyridinium-Sulfonate) | ~1.70 Å |
| Bond Angle | O-S-O (Sulfonate) | ~119° |
The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.
For 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine, the HOMO is expected to be localized primarily on the electron-rich chlorobenzenesulfonate anion, whereas the LUMO would likely reside on the electron-deficient pyridinium cation. This separation facilitates intramolecular charge transfer. Analysis of these orbitals helps in predicting which parts of the molecule are susceptible to electrophilic or nucleophilic attack. From the HOMO and LUMO energies, other electronic descriptors like electronegativity, chemical hardness, and global softness can be calculated to further characterize the molecule's reactivity profile.
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
While quantum mechanics describes the electronic structure of a single, often isolated, molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations allow for the exploration of the compound's conformational landscape, revealing the various shapes it can adopt and the energy barriers between these different conformations. nih.gov
By simulating the compound in a solvent, such as water, MD can provide detailed insights into its solution behavior. These simulations model the interactions between the solute and solvent molecules, helping to understand processes like dissolution and the formation of solvation shells around different parts of the compound, such as the polar sulfonate group and the less polar aromatic rings. This information is crucial for predicting solubility and how the molecule will behave in a biological or industrial medium. mdpi.com
Prediction of Spectroscopic Signatures and Vibrational Modes
Computational methods can predict the spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra. DFT calculations are commonly used to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. asianpubs.orgnih.gov Each calculated frequency can be animated to visualize the specific molecular motion (e.g., stretching, bending, or twisting) of the atoms. asianpubs.org This theoretical assignment is crucial for accurately interpreting complex experimental spectra. For this compound, this would involve identifying the characteristic vibrational modes of the sulfonate (SO₃), acetamido (NH-C=O), and pyridinium groups.
Table 2: Representative Predicted Vibrational Frequencies (Illustrative) This table shows typical frequency ranges for key functional groups found in the compound, based on computational studies of related molecules.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Sulfonate (SO₃⁻) | Asymmetric Stretch | 1200 - 1280 |
| Sulfonate (SO₃⁻) | Symmetric Stretch | 1030 - 1080 |
| Amide C=O | Stretch | 1650 - 1700 |
| Pyridinium N-H | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
In Silico Screening and Rational Design of Derivatives
The theoretical understanding of a parent compound like this compound forms the basis for in silico screening and the rational design of new derivatives. nih.govnih.gov By making systematic chemical modifications to the parent structure within a computer model, scientists can predict how these changes will affect the molecule's properties. researchgate.net For instance, different substituents could be added to the benzene (B151609) or pyridine rings to modulate factors like electronic properties, solubility, or binding affinity to a specific target. mdpi.comresearchgate.net
This computational approach allows for the rapid evaluation of a vast number of potential derivatives without the need for immediate chemical synthesis, significantly accelerating the discovery process for new materials or therapeutic agents. nih.gov By building Quantitative Structure-Activity Relationship (QSAR) models based on computed molecular descriptors, researchers can identify promising candidates for further experimental investigation. nih.gov
Exploration of Materials Science Applications
Investigation of Optical and Electronic Properties (drawing from related organic salts)
Organic salts are a significant class of materials for photonic and electronic applications due to the potential for molecular engineering to optimize their properties. The combination of a pyridinium (B92312) cation and a substituted benzenesulfonate (B1194179) anion in 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine (B92270) provides a framework for investigating these properties.
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are fundamental to technologies like frequency conversion and optical switching. Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure.
In the case of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine, the acetamido group (-NHCOCH₃) can act as an additional hydrogen bond donor and acceptor, potentially leading to more complex and potentially non-centrosymmetric hydrogen bonding networks. The chlorine substituent on the benzene (B151609) ring can also influence the crystal packing through halogen bonding.
For a comparative understanding, consider the following table detailing the crystallographic data of a related pyridinium salt:
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₆N⁺·C₇H₄F₃O₃S⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7905 (5) |
| b (Å) | 9.0294 (7) |
| c (Å) | 24.988 (2) |
| β (°) | 90.8220 (10) |
| Volume (ų) | 1306.35 (18) |
| Z | 4 |
The centrosymmetric space group (P2₁/c) of this particular example would preclude SHG activity. However, slight modifications to the constituent ions, such as those present in this compound, could favor a non-centrosymmetric arrangement, thereby enabling SHG.
The relationship between the molecular structure and the resulting optical properties is a cornerstone of materials design for photonics. In organic salts like this compound, several factors at the molecular and supramolecular level dictate their potential for photonic applications.
The electronic properties of the pyridinium cation and the benzenesulfonate anion are of primary importance. The pyridinium ring is an electron-deficient system, while the benzenesulfonate anion, with its electron-donating acetamido group and electron-withdrawing chloro and sulfonate groups, possesses a more complex electronic distribution. This intramolecular charge distribution, coupled with the intermolecular charge transfer between the cation and anion, can give rise to interesting optical absorption and emission characteristics.
Studies on other organic salts and poly(pyridinium salt)s have shown that these materials can exhibit both lyotropic liquid-crystalline and light-emitting properties. nih.gov The π-conjugated systems of the aromatic rings in this compound are essential for these properties. The extent of π-conjugation and the nature of the substituents can be tuned to control the wavelength of absorption and emission, making them potentially useful for applications such as organic light-emitting diodes (OLEDs).
The supramolecular assembly through hydrogen bonding is another critical factor. The strength and directionality of N—H···O and C—H···O hydrogen bonds, as observed in the crystal structures of similar pyridinium sulfonates, dictate the molecular packing. nih.govnih.gov This packing, in turn, influences the bulk optical properties of the material, including its refractive index and birefringence. The internal vibrations of the pyridinium cation, which can be probed by IR and Raman spectroscopy, are sensitive to the crystalline environment and can provide insights into the intermolecular interactions that govern these properties. mdpi.com
The presence of different functional groups on both the cation and anion allows for a high degree of tunability. For instance, the introduction of an OH group on the pyridinium ring has been shown to alter the electronic transitions and luminescence properties in lead trihalide perovskites. rsc.org Similarly, the acetamido and chloro substituents in this compound are expected to modulate its optical and electronic properties compared to unsubstituted pyridinium benzenesulfonate.
Catalytic Activity Studies (e.g., as a Brønsted acid catalyst or ligand for metal complexes)
The acidic proton on the pyridinium cation and the potential for the sulfonate group to coordinate with metal centers suggest that this compound could find applications in catalysis.
As a Brønsted acid catalyst, the pyridinium ion (C₅H₅NH⁺) can donate a proton to a substrate, thereby activating it for a chemical reaction. Pyridinium p-toluenesulfonate (PPTS) is a well-known example of a mild and selective Brønsted acid catalyst used in organic synthesis. nih.gov The acidity of the pyridinium cation can be modulated by the nature of the counter-anion and by substituents on the pyridine ring.
In the case of this compound, the acidity of the pyridinium proton will be influenced by the electronic nature of the 2-acetamido-5-chlorobenzenesulfonate anion. It is expected to function as a mild acid catalyst, similar to PPTS, and could be useful in reactions such as the protection and deprotection of functional groups, and in condensation reactions.
Research on modified pyridinium p-toluenesulfonate catalysts has shown that the introduction of substituents can significantly enhance catalytic activity. For example, the incorporation of a long alkyl chain and a nitro group on the pyridinium ring was found to improve the catalytic efficiency in esterification reactions. nih.gov This suggests that the substituents on the benzenesulfonate part of this compound could also play a role in its catalytic performance, potentially by influencing its solubility and interaction with substrates.
The following table presents a comparison of the catalytic activity of PPTS and a modified version in an esterification reaction, illustrating the potential for tuning the catalytic properties of such salts.
| Catalyst | Reaction Conditions | Yield (%) |
|---|---|---|
| Pyridinium p-toluenesulfonate (PPTS) | 25 °C, 72 h | Not detected |
| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 25 °C, 72 h | 76 |
| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 80 °C, 72 h | 99 |
Furthermore, the sulfonate group of the anion could potentially act as a ligand for metal complexes. While there is no specific literature on the use of 2-Acetamido-5-chlorobenzenesulfonic acid as a ligand, sulfonated organic molecules are known to coordinate to metal ions. This could open up possibilities for its use in homogeneous or heterogeneous catalysis where the pyridinium salt acts as both a Brønsted acid and a ligand-containing species. The synergistic effect of a Brønsted acid and a metal center is a known strategy for enhancing catalytic activity in various organic transformations. nih.gov
Advanced Research Methodologies and Experimental Design
Precision Synthesis and Controlled Crystallization Techniques
The synthesis of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine (B92270) is achieved through a precise acid-base reaction between 2-acetamido-5-chlorobenzenesulfonic acid and pyridine. The sulfonic acid proton is transferred to the basic nitrogen atom of the pyridine ring, forming the pyridinium (B92312) salt.
Synthesis of 2-Acetamido-5-chlorobenzenesulfonic Acid: A common route for the synthesis of the sulfonic acid precursor involves the sulfonation of N-(4-chlorophenyl)acetamide. This reaction typically employs a strong sulfonating agent, such as chlorosulfonic acid, followed by hydrolysis of the resulting sulfonyl chloride. The reaction conditions must be carefully controlled to ensure regioselectivity and prevent side reactions.
Formation of the Pyridinium Salt: The pyridinium salt is formed by reacting 2-acetamido-5-chlorobenzenesulfonic acid with pyridine in an appropriate solvent. The choice of solvent is crucial for the subsequent crystallization process.
Controlled Crystallization: High-quality single crystals suitable for X-ray diffraction analysis are paramount for the unambiguous determination of the compound's three-dimensional structure. Slow evaporation of the solvent from a saturated solution of the pyridinium salt is a commonly employed and effective technique for growing such crystals. The selection of the solvent system can influence the crystal habit and quality.
| Parameter | Condition |
| Reactants | 2-acetamido-5-chlorobenzenesulfonic acid, Pyridine |
| Solvent | Ethanol/Water mixture |
| Temperature | Room Temperature |
| Method | Slow Evaporation |
Integrated Spectroscopic and Diffraction Data Analysis
A comprehensive understanding of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine is achieved through the integration of data from various analytical techniques.
X-ray Diffraction: Single-crystal X-ray diffraction provides the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions such as hydrogen bonding. For pyridinium sulfonates, this technique is essential to confirm the salt formation and to study the supramolecular architecture.
Spectroscopic Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to confirm the formation of the pyridinium salt. The presence of a broad absorption band corresponding to the N+-H stretching vibration and characteristic shifts in the S=O stretching frequencies of the sulfonate group are indicative of proton transfer from the sulfonic acid to the pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the cation and anion in solution. The chemical shifts of the pyridine protons are significantly affected by the protonation of the nitrogen atom.
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the cation and anion, further confirming the identity of the compound.
| Technique | Key Observables |
| X-ray Diffraction | Crystal system, Space group, Unit cell dimensions, Hydrogen bonding |
| FT-IR | N+-H stretch, S=O asymmetric and symmetric stretches |
| 1H NMR | Downfield shift of pyridine protons |
| 13C NMR | Shift in carbon signals of the pyridine ring |
| HRMS | Exact mass of pyridinium cation and sulfonate anion |
Computational Protocol Development and Validation
Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the properties of this compound.
Density Functional Theory (DFT) Calculations: DFT methods are widely used to optimize the molecular geometry of the ion pair. These calculations can predict bond lengths, bond angles, and vibrational frequencies. The calculated vibrational frequencies can be compared with the experimental FT-IR spectrum to validate the computational model.
Analysis of Intermolecular Interactions: Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to study the nature and strength of the hydrogen bonds and other non-covalent interactions that govern the crystal packing.
Validation of Computational Protocols: The accuracy of the computational protocol is validated by comparing the calculated structural parameters and spectroscopic data with the experimental results obtained from X-ray diffraction and spectroscopic analyses.
High-Throughput Experimentation and Screening
While detailed studies on this compound itself may be specific, high-throughput experimentation (HTE) and screening methodologies are applicable to the broader class of pyridinium salts for the discovery of new materials with desired properties.
Combinatorial Synthesis: HTE platforms can be utilized to rapidly synthesize a library of related pyridinium sulfonates by varying the substituents on either the benzenesulfonic acid or the pyridine ring. This allows for the efficient exploration of the chemical space.
Automated Crystallization Screening: Robotic systems can be employed to perform a large number of crystallization experiments in parallel, varying parameters such as solvent, temperature, and concentration to quickly identify optimal conditions for obtaining high-quality crystals.
Property Screening: Once a library of compounds has been synthesized, high-throughput screening methods can be used to evaluate their physical and chemical properties, such as solubility, melting point, and thermal stability. This approach accelerates the discovery of new materials with specific applications. Modern advancements in laboratory automation and data analysis have made these techniques increasingly accessible for academic and industrial research. rsc.orgescholarship.org
Future Perspectives and Interdisciplinary Research Directions
Design and Synthesis of Advanced Functional Derivatives
The inherent functionalities of 2-acetamido-5-chlorobenzenesulfonic acid;pyridine (B92270) offer a versatile platform for the design and synthesis of a new generation of functional molecules. Future research could focus on modifying each component of the compound to tailor its physicochemical properties for specific applications.
Modification of the Benzenesulfonic Acid Moiety:
Acetamido Group: The acetamido group can be hydrolyzed to the corresponding amine, which can then be derivatized through various reactions such as diazotization, acylation, or alkylation. This could lead to the synthesis of novel azo dyes with tailored colors and improved fastness properties, or to the development of new bioactive compounds.
Chloro Group: The chlorine atom can be substituted via nucleophilic aromatic substitution reactions. Introducing different functional groups, such as amino, alkoxy, or cyano groups, could significantly alter the electronic properties and reactivity of the molecule. For instance, the introduction of a nitro group could lead to precursors for new energetic materials or nonlinear optical materials.
Sulfonic Acid Group: The sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters. This would allow for the covalent linking of the molecule to polymers, surfaces, or other molecular entities, creating functional materials with tailored properties. For example, sulfonamide derivatives are a well-known class of pharmaceuticals, and new derivatives based on this scaffold could be explored for their biological activity.
Modification of the Pyridine Moiety:
The pyridine ring itself can be functionalized at various positions to modulate its electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can fine-tune the strength of the ionic interaction with the sulfonate group, influencing the stability and solubility of the resulting salt.
The synthesis of these advanced derivatives will likely involve multi-step reaction sequences, requiring careful optimization of reaction conditions to achieve high yields and selectivity. The exploration of green chemistry principles in these synthetic routes will also be a key consideration.
Integration into Multi-Component Supramolecular Systems
The ionic nature of 2-acetamido-5-chlorobenzenesulfonic acid;pyridine makes it an excellent candidate for the construction of multi-component supramolecular systems through non-covalent interactions. The primary interaction driving the assembly is the robust sulfonate-pyridinium synthon, a well-established motif in crystal engineering. researchgate.netrsc.org
Future research in this area could explore the following:
Co-crystals and Molecular Salts: The formation of co-crystals and molecular salts with other organic molecules, particularly those with complementary hydrogen bonding sites, can lead to new materials with modified physical properties such as solubility, melting point, and stability. researchgate.netacs.org For instance, co-crystallization with active pharmaceutical ingredients (APIs) could be a strategy to improve their bioavailability.
Supramolecular Gels: The self-assembly of this compound, potentially with the aid of other molecules, could lead to the formation of supramolecular gels. These soft materials have potential applications in areas such as drug delivery, tissue engineering, and environmental remediation.
Liquid Crystals: By carefully designing the molecular structure of the derivatives, particularly by introducing long alkyl chains, it may be possible to induce liquid crystalline behavior. Such materials are of interest for applications in displays and sensors.
The design of these supramolecular systems will rely heavily on a deep understanding of the interplay of various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding.
Emerging Applications in Niche Chemical Technologies
While the current use of this compound is limited, its unique chemical structure suggests potential for application in several niche technologies.
Functional Dyes and Pigments: As mentioned earlier, derivatization of the core structure could lead to novel dyes. The presence of the sulfonic acid group can enhance water solubility, a desirable property for textile dyeing. The chloro and acetamido groups can be modified to tune the color and lightfastness of the dyes.
Organocatalysis: The pyridinium (B92312) ion could potentially act as a phase-transfer catalyst or as a component of an ionic liquid catalyst. The sulfonic acid group, being a strong acid, could also impart Brønsted acidity to catalytic systems.
Materials for Optoelectronics: The combination of an electron-rich aromatic system with a pyridinium acceptor suggests the possibility of charge-transfer interactions. researchgate.net This could be exploited in the design of materials with interesting photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or solar cells.
Specialty Polymers: Incorporation of the compound as a monomer or a functional additive into polymers could impart specific properties such as flame retardancy (due to the chlorine and sulfur content), improved dyeability, or antistatic properties.
The realization of these applications will require interdisciplinary research, combining synthetic chemistry with materials science and engineering.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure, dynamics, and interactions of this compound and its derivatives necessitates the use of advanced spectroscopic techniques.
| Spectroscopic Technique | Information Gained |
| 2D NMR Spectroscopy | |
| COSY (Correlation Spectroscopy) | Provides information about proton-proton coupling networks, aiding in the assignment of signals in the aromatic regions of both the benzene (B151609) and pyridine rings. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton and carbon signals, allowing for the unambiguous assignment of the carbon skeleton. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Reveals long-range proton-carbon correlations, which is crucial for confirming the connectivity of the different functional groups. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the through-space proximity of protons, which can be used to determine the conformation of the molecule and the relative orientation of the cation and anion in solution. |
| Tandem Mass Spectrometry (MS/MS) | |
| Collision-Induced Dissociation (CID) | Fragmentation patterns can provide detailed structural information, helping to distinguish between isomers and to elucidate the structure of newly synthesized derivatives. purdue.edursc.org |
| High-Resolution Mass Spectrometry (HRMS) | Allows for the accurate determination of the elemental composition of the parent ion and its fragments, confirming molecular formulas. |
These advanced techniques, in combination with standard methods like FT-IR and UV-Vis spectroscopy, will be indispensable for the unambiguous characterization of new materials based on this compound.
Synergistic Approaches Combining Experimental and Computational Methods
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the design and understanding of new materials based on this compound.
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of molecular properties, including:
Molecular Geometry: Optimized geometries can provide insights into the preferred conformations of the molecule. mdpi.com
Vibrational Frequencies: Calculated vibrational spectra can aid in the interpretation of experimental IR and Raman data.
Electronic Properties: Calculation of HOMO-LUMO energy levels, electrostatic potential maps, and charge distributions can help to understand the reactivity and intermolecular interactions of the molecule. mdpi.com
NMR Chemical Shifts: Theoretical prediction of NMR chemical shifts can assist in the assignment of complex experimental spectra.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound in different environments, such as in solution or in the solid state. This can provide insights into:
Solvation Effects: Understanding how the molecule interacts with different solvents.
Self-Assembly Processes: Simulating the aggregation and self-assembly of the molecules to form larger supramolecular structures.
Ion Pairing: Investigating the nature and strength of the interaction between the sulfonate anion and the pyridinium cation. digitellinc.com
By combining the predictive power of computational methods with the empirical validation from experimental data, researchers can more efficiently explore the vast chemical space of derivatives and supramolecular systems based on this compound, paving the way for the discovery of new materials with novel functions.
Q & A
Q. How can computational models guide the design of derivatives with enhanced thermal stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
